molecular formula C12H5Cl3O B1345173 2,6,7-Trichlorodibenzofuran CAS No. 83704-45-4

2,6,7-Trichlorodibenzofuran

Cat. No.: B1345173
CAS No.: 83704-45-4
M. Wt: 271.5 g/mol
InChI Key: YTZWNIQGGIJHJX-UHFFFAOYSA-N
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Description

2,6,7-Trichlorodibenzofuran is a polychlorinated dibenzofuran, a family of organic compounds characterized by the replacement of hydrogen atoms in the dibenzofuran structure with chlorine atoms. These compounds are known for their persistence in the environment and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6,7-Trichlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuranThe reaction typically requires a chlorinating agent such as chlorine gas or a chlorine-containing compound, and the reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine .

Industrial Production Methods: Industrial production of this compound often involves the pyrolysis or incineration of chlorine-containing products, such as polyvinyl chloride (PVC) or polychlorinated biphenyls (PCBs), at temperatures below 1200°C. This process can also occur in the presence of chlorine donors, leading to the formation of polychlorinated dibenzofurans .

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trichlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various chlorinated and dechlorinated dibenzofuran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6,7-Trichlorodibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6,7-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This interaction can result in various biological effects, including the induction of detoxifying enzymes and modulation of immune responses .

Comparison with Similar Compounds

  • 2,3,7,8-Tetrachlorodibenzofuran
  • 2,4,8-Trichlorodibenzofuran
  • 2,3,4,7,8-Pentachlorodibenzofuran

Comparison: 2,6,7-Trichlorodibenzofuran is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and toxicological properties. Compared to other polychlorinated dibenzofurans, it may exhibit different environmental persistence and biological effects due to the distinct positions of chlorine atoms on the dibenzofuran structure .

Properties

IUPAC Name

2,6,7-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-4-10-8(5-6)7-2-3-9(14)11(15)12(7)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZWNIQGGIJHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232558
Record name 2,6,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-45-4
Record name 2,6,7-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,7-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY831QW1U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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